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Compound of Interest

Compound Name:
(S)-2-(2-Hydroxyethyl)piperidine

hydrochloride

CAS No.: 786684-21-7

Cat. No.: B1396508

Get Quote

Technical Guide: (S)-2-(2-
Hydroxyethyl)piperidine Hydrochloride
Molecular Identity, Process Chemistry, and Pharmaceutical Utility

Executive Summary
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride (also known as (S)-2-Piperidineethanol HCl)

is a chiral heterocyclic building block essential in the synthesis of piperidine alkaloids and

active pharmaceutical ingredients (APIs). Unlike its achiral isomer N-(2-hydroxyethyl)piperidine,

this compound possesses a stereocenter at the C2 position, imparting specific pharmacological

activities to its derivatives.

It serves as the critical chiral scaffold for the synthesis of Icaridin (Picaridin), a WHO-

recommended insect repellent, and is increasingly utilized in the development of neurokinin

receptor antagonists and kinase inhibitors. This guide outlines the structural specifications,

resolution-based synthesis, and handling protocols for the hydrochloride salt.
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Molecular Identity & Stereochemical Architecture
The distinction between the C2-substituted and N-substituted isomers is the most frequent

source of error in procurement and synthesis. The target molecule is a C-substituted piperidine.

Chemical Specifications
Property Data

IUPAC Name (S)-2-(2-Hydroxyethyl)piperidinium chloride

Common Name (S)-2-Piperidineethanol HCl

CAS Number (Free Base) 103639-57-2

CAS Number (HCl Salt)
786684-21-7 (or generic 94633-29-7 for salt

series)

Molecular Formula C₇H₁₅NO[1][2][3][4][5][6] · HCl

Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Base)

Chiral Center Position C2 (S-configuration)

Solubility
Highly soluble in water, methanol, ethanol;

insoluble in diethyl ether.

Appearance
White to off-white crystalline solid (Salt); Viscous

oil (Free Base).

Stereochemistry
The (S)-enantiomer is defined by the spatial arrangement at the C2 carbon. In the lowest

energy chair conformation, the bulky 2-hydroxyethyl group typically adopts an equatorial

position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Configuration: (S)

CIP Priority: N(1) > C(side-chain) > C(ring) > H
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The industrial production of the (S)-enantiomer typically proceeds via the hydrogenation of 2-

(2-hydroxyethyl)pyridine followed by optical resolution. Direct asymmetric hydrogenation is

possible but often cost-prohibitive for bulk intermediates compared to classical resolution.

Synthesis Workflow (Graphviz)
The following diagram illustrates the industrial route starting from 2-picoline derivatives to the

final chiral salt.
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Caption: Figure 1. Process flow for the isolation of (S)-2-(2-Hydroxyethyl)piperidine HCl via

classical resolution.

Experimental Protocol: Salt Formation &
Purification
While the synthesis of the piperidine ring is standard, the critical step for stability is the

conversion of the hygroscopic free base into the stable hydrochloride salt. The following

protocol ensures a free-flowing, non-hygroscopic solid suitable for long-term storage.

Materials
Substrate: (S)-2-Piperidineethanol (Free Base, >98% ee).[4]

Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O).

Reagent: HCl gas (generated in situ) or 4M HCl in Dioxane.

Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator.

Methodology
Dissolution: Dissolve 10.0 g (77.4 mmol) of (S)-2-piperidineethanol free base in 50 mL of

anhydrous ethanol. Cool the solution to 0°C in an ice bath.

Acidification: Dropwise add 25 mL of 4M HCl in dioxane (or bubble dry HCl gas) while

stirring. Maintain temperature below 10°C to prevent side reactions (dehydration to vinyl-

piperidine).

Monitoring: Monitor pH using wet pH paper; endpoint is reached at pH 2–3.

Precipitation: Add 150 mL of cold diethyl ether to the solution. The hydrochloride salt will

precipitate as a white solid.

Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic initially).

Recrystallization: Recrystallize from hot Isopropanol/Ethanol (9:1) to remove trace

diastereomers or unreacted amines.
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Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Validation Parameters (Self-Validating System)
Melting Point Check: The HCl salt should melt sharply. (Note: Free base melts ~60°C; HCl

salt typically >130°C).

Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A thick white precipitate

(AgCl) confirms the hydrochloride counter-ion.

Analytical Characterization
To certify the compound for pharmaceutical use, the following analytical matrix must be

completed.

Method Diagnostic Signal Acceptance Criteria

¹H NMR (D₂O)
δ 3.0-3.4 ppm (m, Ring protons

adjacent to N)

Integration matches 15H

count; no solvent peaks.

Chiral HPLC
Chiralpak AD-H or OD-H

column

>98.5% Enantiomeric Excess

(ee).

Specific Rotation [α]²⁰D (c=1, Methanol)

Must be consistent with

reference (typically positive for

S-isomer salts, verify against

specific batch CoA).

Mass Spectrometry ESI+ [M+H]⁺ m/z = 130.12 (Base peak).

Pharmaceutical Applications
Icaridin (Picaridin) Synthesis
The most commercially significant application is the synthesis of Icaridin. While commercial

Icaridin is often a racemate (containing equimolar amounts of (R) and (S) sec-butyl esters), the

(S)-isomer is used in mechanistic studies to determine the specific binding affinity to insect

odorant receptors.
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Kinase Inhibitors & Alkaloids
The (S)-piperidine ethanol scaffold mimics the structure of naturally occurring alkaloids like

Coniine and Sedamine. In modern drug discovery, it is used as a polar, chiral "warhead" in

kinase inhibitors (e.g., for HCV or oncology targets) to improve water solubility and target

selectivity.
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Piperidine Alkaloids
(e.g., (-)-Sedamine analogs)

Kinase Inhibitors
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Click to download full resolution via product page

Caption: Figure 2.[7] Downstream chemical utility of the (S)-2-piperidineethanol scaffold.

Handling and Stability
Hygroscopicity: The hydrochloride salt is less hygroscopic than the free base but should still

be stored in a desiccator. The free base absorbs atmospheric CO₂ and water rapidly.

Storage: Store at 2–8°C under Argon.

Safety: Irritant.[3][4] Causes serious eye irritation (H319) and skin irritation (H315). Wear

nitrile gloves and safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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